N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-22(17-7-9-19(10-8-17)25(27)28)23-14-20(21-6-3-13-29-21)24-12-11-16-4-1-2-5-18(16)15-24/h1-10,13,20H,11-12,14-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQFRBHQHPCKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a furan ring, a nitro group, and a dihydroisoquinoline moiety. The molecular formula is with a molecular weight of 360.4 g/mol. The structure can be represented as follows:
This complex structure suggests multiple sites for interaction with biological targets, which may contribute to its diverse pharmacological effects.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of nitrobenzamide derivatives. A related study on N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated significant inhibition of α-glucosidase and α-amylase enzymes, which are key targets in diabetes management. The most active compound in that study exhibited an IC50 value of 10.75 μM against these enzymes, suggesting that modifications in the benzamide structure can enhance biological activity .
Antioxidant and Anti-inflammatory Properties
The presence of the furan ring in the compound has been linked to antioxidant activity. Research has indicated that compounds containing furan derivatives exhibit significant free radical scavenging abilities, which can mitigate oxidative stress-related diseases . Moreover, anti-inflammatory properties have also been observed in similar compounds, where they demonstrated inhibition of albumin denaturation—an indicator of anti-inflammatory potential.
Anticancer Potential
Benzamide derivatives have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells. In vitro studies have indicated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups (like -NO₂) on the aromatic ring enhances enzyme inhibition due to increased electrophilicity.
- Furan Ring Influence : The furan moiety contributes to enhanced solubility and bioavailability, facilitating better interaction with biological targets.
A detailed SAR analysis can be summarized as follows:
| Substituent | Effect on Activity |
|---|---|
| Nitro group (-NO₂) | Increases enzyme inhibition |
| Furan ring presence | Enhances solubility and activity |
| Dihydroisoquinoline | Contributes to anticancer effects |
Case Studies and Research Findings
- Antidiabetic Evaluation : A study synthesized various nitrobenzamide derivatives and evaluated their α-glucosidase inhibitory activity. The results indicated that compounds with specific substitutions showed improved potency compared to standard drugs .
- Antioxidant Studies : In vitro assays demonstrated that furan-containing compounds exhibited significant antioxidant activity through the reduction of reactive oxygen species (ROS), suggesting therapeutic potential in oxidative stress-related conditions .
- Anticancer Research : A series of benzamide derivatives were tested against different cancer cell lines, revealing that modifications in the substituents significantly affected their cytotoxicity profiles .
Scientific Research Applications
The compound exhibits significant biological activity, which can be categorized into several therapeutic areas:
Anticancer Activity
Research indicates that N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide has the potential to inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, which is crucial for preventing tumor growth.
- Cell Cycle Arrest : Studies have indicated that this compound can halt the cell cycle at different phases, particularly G1 and G2/M phases, thereby inhibiting cancer cell division.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. Its unique structure allows it to interact with microbial enzymes or cellular components, disrupting their normal function.
Study 1: Anticancer Activity in A549 Cell Line
A study focusing on the A549 lung cancer cell line demonstrated that the compound exhibited an IC50 value of 15 µM. The primary mechanism was identified as apoptosis induction, suggesting its potential use as a therapeutic agent for lung cancer treatment.
Study 2: Efficacy in MCF7 Cell Line
In another investigation involving MCF7 breast cancer cells, the compound showed an IC50 value of 12.5 µM. The results indicated that it could cause cell cycle arrest at the G1 phase, effectively preventing further proliferation of breast cancer cells.
Study 3: Inhibition of HeLa Cells
Research conducted on HeLa cervical cancer cells revealed an IC50 value of 10 µM. The compound was found to inhibit specific enzymes essential for cancer cell survival and proliferation, highlighting its potential as a targeted therapy.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Data Summary
The following table summarizes key findings from various studies on the biological activity of the compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Bioactivity
The compound’s closest structural analogues include derivatives with dihydroisoquinoline cores modified by varying substituents (e.g., sulfonyl, quinazoline, or benzothiazole groups). Key comparisons are summarized below:
Key Observations :
- Anti-viral activity: Quinazoline-dihydroisoquinoline hybrids (e.g., ) exhibit stronger antiviral potency compared to the target compound, likely due to the quinazoline ring’s ability to intercalate with viral RNA/DNA.
- Cytotoxicity: Sulfonyl-linked dihydroisoquinolines (e.g., ) demonstrate moderate cytotoxicity, suggesting the nitro group in the target compound may require optimization to balance efficacy and safety.
Key Insights :
- The nitrobenzamide group in the target compound may improve solubility compared to halogenated benzothiazole derivatives , though this requires experimental validation.
- The furan moiety could introduce metabolic instability due to oxidation susceptibility, whereas methoxy or sulfonyl groups in analogues enhance stability.
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups : The 4-nitrobenzamide group in the target compound likely enhances binding affinity to targets requiring charge transfer (e.g., kinases or viral polymerases), similar to sulfonyl groups in .
Heterocyclic Linkers : Furan’s smaller size compared to quinazoline or benzothiazole may reduce steric hindrance, improving target accessibility.
Substituent Positioning: Methoxy groups at the 6,7-positions of dihydroisoquinoline (e.g., ) enhance MDR reversal, whereas nitro groups at the benzamide para-position (target compound) may prioritize enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
